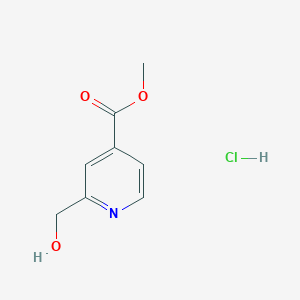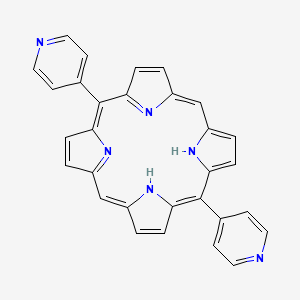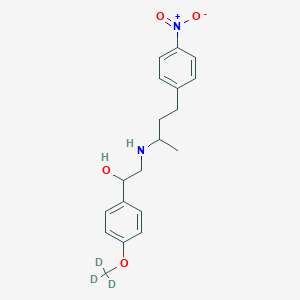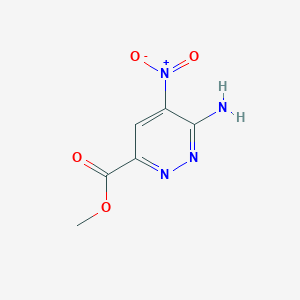![molecular formula C20H40N2OPRu+ B15073123 N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride is a complex organometallic compound. This compound is notable for its unique structure, which includes a ruthenium center coordinated with a phosphine ligand, a pyridine derivative, and a formaldehyde moiety. The presence of ruthenium in its +1 oxidation state is particularly interesting due to the metal’s catalytic properties and its applications in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride typically involves multiple steps:
Formation of the Phosphine Ligand: The ditert-butylphosphanylmethylidene group is synthesized through a series of reactions starting from tert-butylphosphine and formaldehyde.
Pyridine Derivative Synthesis: The 3,4-dihydro-1H-pyridin-6-yl group is prepared via hydrogenation of pyridine derivatives under specific conditions.
Coordination to Ruthenium: The final step involves the coordination of the synthesized ligands to a ruthenium precursor, such as ruthenium trichloride, under controlled conditions to form the desired monohydride complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of high-pressure reactors for hydrogenation steps and large-scale purification techniques such as chromatography and crystallization to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride undergoes various types of chemical reactions:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter the compound’s reactivity and catalytic properties.
Reduction: The compound can participate in reduction reactions, particularly in the presence of hydrogen donors.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Hydrogen gas or hydride donors such as sodium borohydride are typically used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the reaction conditions such as temperature and solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation state ruthenium complexes, while reduction could yield ruthenium(0) species.
科学研究应用
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride has several scientific research applications:
Catalysis: Due to the presence of ruthenium, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Medicinal Chemistry: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and medicinal chemistry research.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to facilitate specific chemical reactions.
作用机制
The mechanism by which N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride exerts its effects involves several steps:
Coordination to Substrates: The ruthenium center coordinates to substrates, activating them for subsequent reactions.
Electron Transfer: The compound facilitates electron transfer processes, which are crucial for redox reactions.
Ligand Exchange: Ligand exchange at the ruthenium center allows for the formation of intermediate species that lead to the final products.
相似化合物的比较
Similar Compounds
Ruthenium(II) complexes: These compounds have similar catalytic properties but differ in their oxidation state and ligand environment.
Phosphine-ligated complexes: Compounds with phosphine ligands exhibit similar reactivity patterns but may have different metal centers.
Pyridine-based ligands: These ligands are common in coordination chemistry and can form complexes with various metals, not just ruthenium.
Uniqueness
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride is unique due to the combination of its ligands and the ruthenium center in the +1 oxidation state. This specific arrangement imparts distinct catalytic properties and reactivity patterns that are not observed in other similar compounds.
属性
分子式 |
C20H40N2OPRu+ |
|---|---|
分子量 |
456.6 g/mol |
IUPAC 名称 |
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride |
InChI |
InChI=1S/C19H37N2P.CH2O.Ru.H/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8;1-2;;/h12,15,20H,9-11,13-14H2,1-8H3;1H2;;/q;;+1;/b17-15+;;; |
InChI 键 |
GHVHTBQSIPUAMT-VHPYDAKRSA-N |
手性 SMILES |
CCN(CC)CC1=CCC/C(=C\P(C(C)(C)C)C(C)(C)C)/N1.C=O.[RuH+] |
规范 SMILES |
CCN(CC)CC1=CCCC(=CP(C(C)(C)C)C(C)(C)C)N1.C=O.[RuH+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)

![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)




![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)

![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)


